

Sonolisib PX-866 mechanism of action

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Compound Focus: Sonolisib

CAS No.: 502632-66-8

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Quantitative Pharmacological Data

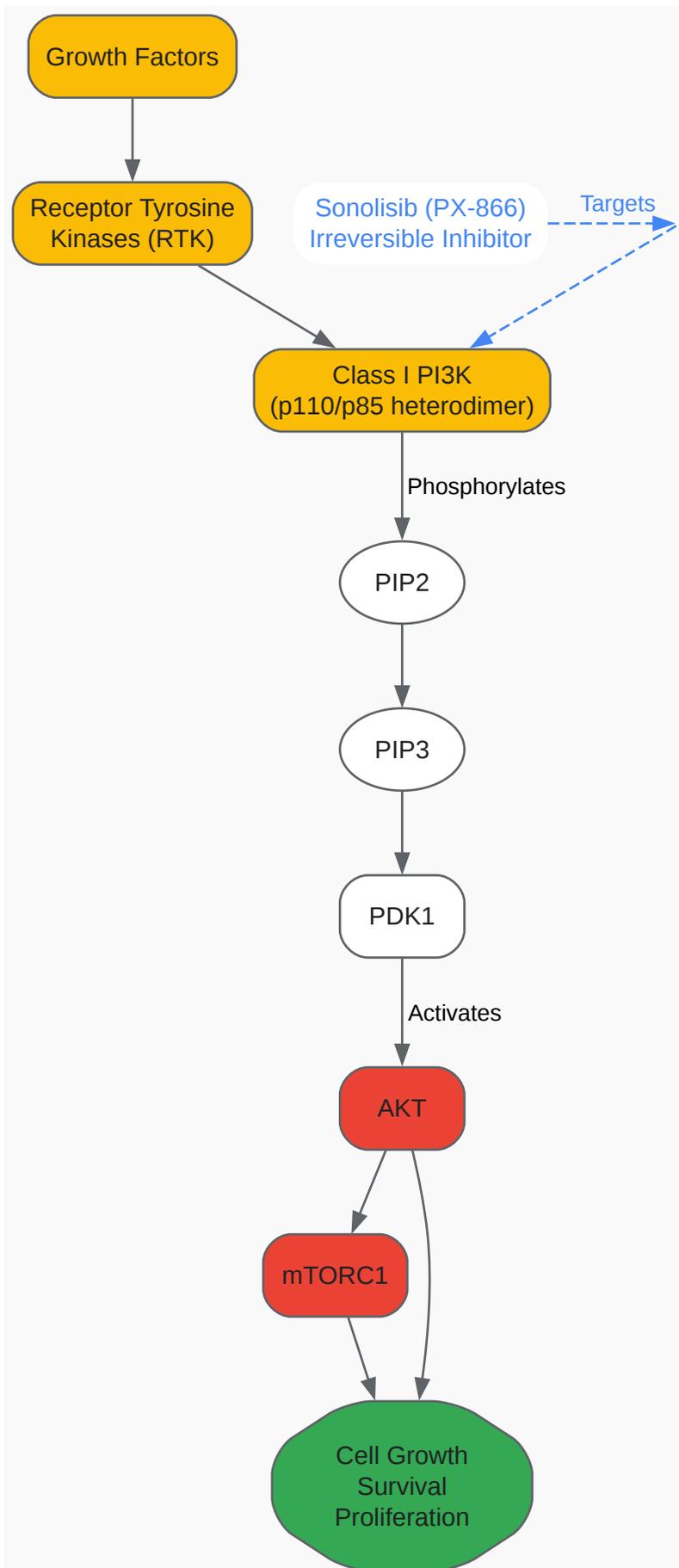
The potency and biochemical profile of **Sonolisib** are detailed in the following table.

| Parameter | Value / Detail |
|----------------------------------|-----------------------------------------------------------------------------------------|
| IC50 for purified PI3K | 0.1 nM [1] |
| IC50 for PI3K isoforms | p110 α : 0.1 nM; p120 γ : 1.0 nM; p110 δ : 2.9 nM [2] |
| IC50 in HT-29 colon cancer cells | 20 nM (for inhibition of phospho-Ser473-Akt) [1] |
| In vivo antitumor activity | Log cell kill up to 1.2 in OvCar-3 ovarian and A-549 lung cancer xenografts in mice [1] |

Mechanism of Action and Signaling Pathway

Sonolisib is a potent inhibitor of the Class I PI3K enzymes, which are frequently hyperactivated in cancers [3]. It acts by irreversibly binding to the PI3K enzymes, preventing the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2]. This inhibition blocks the downstream activation of the key signaling protein AKT and its subsequent signaling cascades, which are critical for cell

growth, survival, and proliferation [3] [2]. The following diagram illustrates this signaling pathway and the point of inhibition by **Sonolisib**.



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Key Experimental Findings and Protocols

The antitumor activity of **Sonolisib** was established through various *in vitro* and *in vivo* experiments.

In Vitro Cell-Based Assays

- **Objective:** To assess the inhibition of PI3K/Akt signaling and its functional consequences [1] [2] [4].
- **Typical Protocol:**
 - **Cell Line Treatment:** Incubate cancer cell lines (e.g., HT-29 colon cancer cells) with increasing concentrations of **Sonolisib** [1].
 - **Signal Inhibition Analysis:** Measure the reduction in levels of phosphorylated Akt (e.g., at Ser473) via Western blotting to confirm pathway inhibition. The IC50 for this effect was reported at 20 nM in HT-29 cells [1].
 - **Phenotypic Assays:** Evaluate downstream effects such as:
 - **Proliferation:** Using MTT or similar assays [2].
 - **Apoptosis:** Via caspase-3 activation or Annexin V staining [3].
 - **Motility & Invasion:** Using Boyden chamber or wound-healing assays [4].

In Vivo Xenograft Models

- **Objective:** To evaluate the antitumor efficacy and pharmacodynamics of **Sonolisib** in a live animal model [1].
- **Typical Protocol:**
 - **Tumor Implantation:** Implant human cancer cells (e.g., A-549 lung cancer, OvCar-3 ovarian cancer) subcutaneously into immunodeficient mice [1].
 - **Drug Administration:** Administer **Sonolisib** orally, intraperitoneally, or intravenously once a stable tumor volume is reached. A dose of 10 mg/kg has been used in studies [1].
 - **Efficacy Endpoints:**
 - **Tumor Growth Measurement:** Regularly measure tumor dimensions to calculate volume. **Sonolisib** monotherapy demonstrated significant tumor growth inhibition and log cell kills up to 1.2 [1].
 - **Pharmacodynamic Analysis:** Excise tumors at various time points post-dosing to confirm sustained inhibition of pAkt by Western blotting (e.g., up to 80% inhibition lasting over 48 hours after oral administration) [1].

- **Combination Therapy:** Investigate synergy with standard therapies like cisplatin or radiation, which showed enhanced antitumor effects [1].

Clinical Development and Status

Sonolisib entered clinical trials for several advanced solid tumors, including glioblastoma, prostate cancer, head and neck cancer, and non-small cell lung cancer [5] [6]. However, clinical development was discontinued. Key clinical findings include:

- **Glioblastoma:** In a phase II trial for recurrent glioblastoma, the drug did not meet its pre-defined efficacy endpoints, though a portion of participants achieved prolonged stable disease [7].
- **Combination Therapy:** A phase II study combining **Sonolisib** with docetaxel did not show an improved response in patients with advanced head and neck squamous cell cancer [7].
- **Corporate Status:** The original developer, Seagen, was acquired by Pfizer in December 2023 [5].

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